Naphthalene-1,3,5-trisulfonic acid

Description

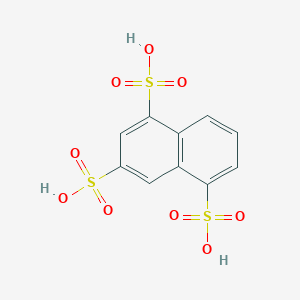

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMHJULHWVWVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985148 | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-64-4 | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthalene-1,3,5-trisulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,3,5-trisulfonic acid is a highly sulfonated derivative of naphthalene characterized by its high water solubility. This document provides a detailed overview of its molecular structure, chemical formula, and physical properties. It also outlines established experimental protocols for its synthesis and discusses its known applications, including its role as an intermediate in the synthesis of dyes and its emerging potential in biological research as an enzyme inhibitor. Due to the limited publicly available data, this guide will focus on the synthesis and fundamental properties of the molecule.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon, substituted with three sulfonic acid (-SO₃H) groups at positions 1, 3, and 5. The presence of these highly polar sulfonic acid groups confers high solubility in aqueous solutions.

The chemical formula for this compound is C₁₀H₈O₉S₃ .

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6654-64-4[1] |

| Molecular Weight | 368.36 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O[1] |

| InChI Key | INMHJULHWVWVFN-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₉S₃ | --INVALID-LINK--[1] |

| Molecular Weight | 368.36 g/mol | --INVALID-LINK--[2] |

| Appearance | White solid | --INVALID-LINK--[2] |

| Purity (by HPLC) | 99.5% by area (Typical Value) | --INVALID-LINK--[2] |

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is through the sulfonation of naphthalene. Several protocols have been described, with variations in the sulfonating agent, reaction temperature, and duration.

Synthesis via Sulfonation of Naphthalene with Oleum

This method involves the direct sulfonation of naphthalene using fuming sulfuric acid (oleum).

Procedure:

-

Naphthalene is introduced into sulfuric acid monohydrate at a temperature of 30-35 °C.

-

Simultaneously, 65% oleum is added dropwise to the reaction mixture.

-

The temperature is then incrementally increased:

-

Hold at 50 °C for 1 hour.

-

Hold at 70 °C for 1 hour.

-

Hold at 90 °C for 7 hours, or until the reaction mixture is fully dissolved.

-

-

This process yields approximately 68% this compound, with Naphthalene-1,3,6-trisulfonic acid (21%) and Naphthalene-1,3,7-trisulfonic acid (4-5%) as the main byproducts.

Synthesis using Naphthalene-1,5-disulfonic Acid as a Starting Material

To obtain a purer product, isolated naphthalene-1,5-disulfonic acid can be used as the starting material for the final sulfonation step.

Procedure:

-

Naphthalene-1,5-disulfonic acid is reacted with fuming sulfuric acid.

-

The reaction is carried out at a temperature between 90 and 95 °C.

-

The molar ratio of 1,5-naphthalene disulfonic acid to fuming sulfuric acid (calculated as 100% sulfuric acid) should be between 1:2 and 1:5.

-

This method can yield this compound with a purity of over 98%.

Biological Activity and Applications

This compound has been noted for its potential as an enzyme inhibitor, particularly against ATPases and sulfatases. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are currently lacking in the available literature. Its high water solubility and chemical reactivity also make it a versatile building block in the synthesis of various dyes and pigments.

Note: Due to the absence of specific information regarding the interaction of this compound with any known signaling pathways, a corresponding diagram could not be generated.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and basic chemical properties. Its high water solubility and the presence of reactive sulfonic acid groups make it a valuable precursor in various chemical industries. While its potential as an enzyme inhibitor has been suggested, further in-depth research, including detailed enzymatic assays and studies on its interaction with biological pathways, is necessary to fully elucidate its role and potential applications in drug development and life sciences. The lack of publicly available experimental spectroscopic data also presents a gap that future studies could address to provide a more complete characterization of this molecule.

References

An In-depth Technical Guide to Naphthalene-1,3,5-trisulfonic Acid (CAS 6654-64-4): Properties and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,3,5-trisulfonic acid (NTSA), identified by CAS number 6654-64-4, is a polysulfonated aromatic compound. While its primary industrial application lies in dye synthesis, its structural motifs, particularly the naphthalene trisulfonate core, are found in molecules with significant biological activity. This technical guide provides a comprehensive overview of the known properties of NTSA and explores its potential uses in biomedical research and drug development, drawing insights from its own characteristics and the activities of structurally related compounds. This document is intended for researchers and scientists in the fields of biochemistry, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a white, solid powder that is extremely soluble in water.[1][2] Its high water solubility is attributed to the presence of three sulfonic acid groups. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6654-64-4 | [1][3] |

| Molecular Formula | C₁₀H₈O₉S₃ | [4] |

| Molecular Weight | 368.36 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Appearance | White solid powder | [6] |

| Solubility | Extremely soluble in water | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | [5] |

| InChI Key | INMHJULHWVWVFN-UHFFFAOYSA-N | [5] |

Potential Biological Activities and Research Applications

Direct research on the biological activities of this compound is limited. However, the naphthalene trisulfonate scaffold is a key feature of several biologically active molecules, suggesting potential areas of investigation for NTSA and its derivatives.

Enzyme Inhibition

Polysulfonated aromatic compounds are known to be inhibitors of various enzymes, often through electrostatic interactions with positively charged residues in the enzyme's active or allosteric sites.

-

Hyaluronidase Inhibition: Polysulfonated polysaccharides are known inhibitors of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid and implicated in processes like tumor invasion and inflammation.[7][8][9] The high degree of sulfonation in NTSA suggests it could be investigated as a potential hyaluronidase inhibitor.

-

Other Potential Enzyme Targets: Literature suggests that polysulfonated compounds can inhibit a range of enzymes, including ATPases and sulfatases.[10]

Interaction with Proteins and Use as a Fluorescent Probe

A closely related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used as a fluorescent label in a technique called Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).[11][12] This technique is employed to study protein-carbohydrate interactions. Given the structural similarity, NTSA could potentially be modified to serve as a fluorescent probe for studying protein binding events.

Analogs in Drug Development: The Case of Suramin

Suramin, a complex molecule containing two naphthalene trisulfonic acid moieties, is a well-known drug used to treat African sleeping sickness and has been investigated for its anticancer and antiviral properties.[2][3] Suramin's mechanism of action involves the inhibition of a wide range of proteins, including growth factors, and modulation of signaling pathways.[2][4][6] The presence of the naphthalene trisulfonate core in suramin highlights the potential of this scaffold in the design of new therapeutic agents.

Experimental Protocols

Due to the limited direct research on the biological applications of NTSA, this section provides a detailed protocol for a technique where a closely related analog, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is a key reagent. This protocol for Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) can serve as a foundational method for researchers interested in exploring the use of naphthalene trisulfonic acid derivatives in studying protein-carbohydrate interactions.

Detailed Protocol: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) for Protein-Carbohydrate Interaction Analysis

This protocol is adapted from established methods for FACE.[1][11][13]

Objective: To fluorescently label oligosaccharides with an aminonaphthalene trisulfonic acid derivative and analyze their interaction with a specific protein via gel electrophoresis.

Materials and Reagents:

-

Oligosaccharide sample(s)

-

Protein of interest

-

8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) solution (e.g., 0.2 M in 3:17 acetic acid:water)

-

Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1.0 M in DMSO)

-

Glycerol (loading buffer component)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

UV transilluminator or a cooled charge-coupled device (CCD) imaging system

-

Deionized water

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Fluorophore Labeling of Oligosaccharides:

-

To the dried oligosaccharide sample in a microcentrifuge tube, add 5 µL of the ANTS solution.

-

Add 5 µL of the NaCNBH₃ solution.

-

Mix the contents thoroughly by vortexing.

-

Incubate the reaction mixture at 37°C for 16 hours in the dark to facilitate reductive amination.

-

After incubation, add 10 µL of glycerol. The sample is now fluorescently labeled and ready for electrophoresis.

-

-

Protein-Carbohydrate Binding Reaction:

-

In a separate microcentrifuge tube, mix the ANTS-labeled oligosaccharide with the protein of interest in a suitable binding buffer.

-

The optimal concentrations of the labeled oligosaccharide and the protein should be determined empirically.

-

Incubate the mixture at room temperature for a specified period (e.g., 30-60 minutes) to allow for binding.

-

A control sample containing only the ANTS-labeled oligosaccharide (without the protein) should be prepared in parallel.

-

-

Polyacrylamide Gel Electrophoresis:

-

Prepare a high-percentage polyacrylamide gel suitable for resolving the labeled oligosaccharides.

-

Load the protein-carbohydrate binding reaction mixture and the control sample into separate wells of the gel.

-

Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Visualization and Analysis:

-

After electrophoresis, carefully remove the gel from the apparatus.

-

Visualize the fluorescently labeled oligosaccharides by placing the gel on a UV transilluminator.

-

Protein-bound oligosaccharides will exhibit retarded migration (a band shift) compared to the free, unbound oligosaccharides in the control lane.

-

For more sensitive detection, a cooled CCD imaging system can be used.[2]

-

Potential Signaling Pathway Interactions

While direct evidence of NTSA's impact on cellular signaling is scarce, studies on its derivatives and analogs provide insights into potential mechanisms of action that could be explored.

Modulation of NF-κB and MAPK Signaling Pathways

Several studies have demonstrated that various naphthalene derivatives can exert anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[14][15] These pathways are crucial in regulating the expression of pro-inflammatory mediators. The polysulfonated nature of NTSA could potentially interfere with protein-protein interactions within these cascades.

The diagram below illustrates a generalized workflow for investigating the anti-inflammatory potential of a naphthalene sulfonic acid derivative.

Caption: A potential experimental workflow to assess the anti-inflammatory effects of NTSA.

Interference with Growth Factor Signaling

The structural similarity of the naphthalene trisulfonate moiety to parts of the suramin molecule suggests that NTSA could potentially interfere with the binding of growth factors to their receptors, thereby affecting downstream signaling pathways such as the FGF signaling cascade.[4][5][6]

The following diagram depicts a simplified representation of how a naphthalene trisulfonic acid-containing compound like suramin can inhibit FGF signaling.

Caption: Inhibition of FGF signaling by a naphthalene trisulfonate-containing compound.

Conclusion and Future Directions

This compound (CAS 6654-64-4) is a readily available chemical with a simple, well-defined structure. While its direct biological activities are not extensively documented, its structural relationship to biologically active molecules, such as enzyme inhibitors and the complex drug suramin, suggests that NTSA and its derivatives represent an underexplored area for biomedical research and drug discovery.

Future research could focus on:

-

Systematic screening of NTSA against a panel of enzymes, particularly those with positively charged active sites.

-

Synthesis and evaluation of NTSA derivatives to explore structure-activity relationships for enzyme inhibition or modulation of signaling pathways.

-

Development of NTSA-based fluorescent probes for studying protein-ligand interactions.

By leveraging the information from its analogs and applying modern screening and analytical techniques, the potential of this compound as a valuable tool for researchers and a starting point for new therapeutic agents can be further elucidated.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative and angiostatic activity of suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 7. mrs-j.org [mrs-j.org]

- 8. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyaluronidase inhibitors: a biological and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy this compound | 6654-64-4 [smolecule.com]

- 11. A gel retardation assay for the interaction of proteins and carbohydrates by fluorophore-assisted carbohydrate electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 14. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Naphthalene-1,3,5-trisulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Naphthalene-1,3,5-trisulfonic acid. Due to the limited availability of specific quantitative solubility data in organic solvents, this guide focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and a generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is a highly functionalized aromatic compound. Its molecular structure, featuring a nonpolar naphthalene core and three highly polar sulfonic acid groups, dictates its solubility behavior. The presence of the sulfonic acid groups allows for strong hydrogen bonding and ionization in polar solvents, leading to high aqueous solubility. Conversely, these polar groups limit its solubility in nonpolar organic solvents. This distinct solubility profile is a key consideration in its application in various fields, including dye synthesis, as a counterion in chromatography, and in materials science.

Qualitative Solubility Profile

The solubility of this compound is dominated by the presence of the three sulfonic acid groups. These groups are highly polar and capable of forming strong hydrogen bonds with polar solvents. In aqueous solutions, they can deprotonate to form sulfonate anions, further increasing solubility.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | High | The sulfonic acid groups can ionize and form strong hydrogen bonds with water molecules. |

| Methanol, Ethanol | Moderate to Low | These solvents are polar and can engage in hydrogen bonding, but their polarity is lower than water, leading to reduced solubility compared to water. |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Moderate to Low | DMSO is a highly polar aprotic solvent and may dissolve this compound to some extent through dipole-dipole interactions. |

| Acetonitrile | Low | While polar, acetonitrile is a weaker solvent for highly polar and ionic compounds compared to water or DMSO. |

| Nonpolar | ||

| Toluene, Hexane | Very Low/Insoluble | The large polarity difference between the highly polar sulfonic acid groups and the nonpolar solvent results in very weak solute-solvent interactions, leading to negligible solubility. |

| Diethyl Ether | Very Low/Insoluble | Although it has a slight dipole moment, diethyl ether is considered a nonpolar solvent and is not effective at solvating highly polar or ionic compounds. |

Factors Influencing Solubility

The solubility of this compound is a balance between its hydrophobic naphthalene backbone and its hydrophilic sulfonic acid groups.

Caption: Key factors determining the solubility of this compound.

Generalized Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent. This is a standard laboratory procedure that can be adapted as needed.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: A stepwise process for the experimental determination of compound solubility.

Conclusion

Spectroscopic Profile of Naphthalene-1,3,5-trisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,3,5-trisulfonic acid is a highly water-soluble aromatic compound, a property conferred by its three sulfonic acid groups. This characteristic, along with its electronic properties, makes it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, UV-Vis) for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data from closely related compounds and fundamental spectroscopic principles to offer a predictive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the high degree of sulfonation significantly influences the chemical shifts of the remaining aromatic protons and carbons. The sulfonic acid groups are strongly electron-withdrawing, which will deshield the adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield) compared to unsubstituted naphthalene.

Due to the high polarity of the molecule, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for NMR analysis. The use of D₂O will result in the exchange of the acidic sulfonic acid protons, rendering them invisible in the ¹H NMR spectrum.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, likely between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be dependent on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| H-2 | 8.0 - 8.3 | Doublet |

| H-4 | 8.8 - 9.1 | Singlet or narrow triplet |

| H-6 | 8.2 - 8.5 | Doublet of doublets |

| H-7 | 7.8 - 8.1 | Triplet |

| H-8 | 8.5 - 8.8 | Doublet |

Note: These are estimated values based on the analysis of related sulfonated naphthalenes. Actual experimental values may vary.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will show ten distinct signals for the naphthalene core carbons. The carbons directly attached to the electron-withdrawing sulfonic acid groups (C-1, C-3, C-5) are expected to be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |

| C-1 | 145 - 150 |

| C-2 | 125 - 130 |

| C-3 | 142 - 147 |

| C-4 | 128 - 133 |

| C-4a | 130 - 135 |

| C-5 | 140 - 145 |

| C-6 | 124 - 129 |

| C-7 | 122 - 127 |

| C-8 | 126 - 131 |

| C-8a | 132 - 137 |

Note: These are estimated values. A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH, though specific peak assignments are not detailed in publicly available summaries.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonic acid groups and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| S=O stretch (asymmetric) | 1250 - 1120 | Strong |

| S=O stretch (symmetric) | 1080 - 1010 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| S-O stretch | 700 - 600 | Strong |

| C-H out-of-plane bend | 900 - 675 | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, in solution) and intermolecular interactions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit strong absorbance in the ultraviolet region. The sulfonation pattern is expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~220 - 240 |

| π → π | ~280 - 330 |

Note: The UV-Vis spectrum of naphthalenesulfonic acids can be sensitive to the pH of the solution. The values presented are for an acidic to neutral aqueous solution.

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data for this compound are not widely published. The following are general methodologies that can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar compounds.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the solvent as a blank to zero the instrument.

-

Scan the sample solution over the desired wavelength range (e.g., 200-400 nm) to identify the absorption maxima (λmax).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of naphthalenesulfonic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds are of interest.

Executive Summary

Naphthalenesulfonic acids, organosulfur compounds derived from naphthalene, have a rich history rooted in the burgeoning field of 19th-century coal tar chemistry. Their discovery was a pivotal moment, unlocking a new class of chemical intermediates that would become fundamental to the synthetic dye industry and, later, to the development of pharmaceuticals, concrete superplasticizers, and other advanced materials. This guide details the historical context of their discovery, the key scientific principles governing their synthesis, detailed experimental protocols for their preparation and analysis, and a comparative summary of the properties of the primary isomers.

Historical Perspective and Key Discoveries

The story of naphthalenesulfonic acids begins with the isolation of their parent compound, naphthalene. In 1819, English chemist and physician John Kidd was among the first to isolate this aromatic hydrocarbon from coal tar.[1][2] Later, the German chemist Richard August Carl Emil Erlenmeyer elucidated the fused two-ring structure of naphthalene, paving the way for a deeper understanding of its chemical reactivity.[1]

While the exact individual who first synthesized a naphthalenesulfonic acid is not clearly documented, the development of these compounds is intrinsically linked to the rapid expansion of the synthetic dye industry in the late 19th century.[3] Chemists of the era were intensively exploring the reactions of coal tar derivatives, and the sulfonation of naphthalene emerged as a critical process for producing water-soluble intermediates necessary for the synthesis of a vast array of azo dyes.

A significant breakthrough in the understanding of naphthalene sulfonation was the elucidation of the principle of kinetic versus thermodynamic control. It was discovered that the position of the sulfonic acid group on the naphthalene ring could be directed by controlling the reaction temperature. This allowed for the selective synthesis of either naphthalene-1-sulfonic acid (the alpha-isomer) or naphthalene-2-sulfonic acid (the beta-isomer), a foundational concept that remains central to their industrial production today.

Synthesis of Naphthalenesulfonic Acid Isomers

The primary method for the synthesis of naphthalenesulfonic acids is the direct sulfonation of naphthalene using a sulfonating agent, most commonly concentrated sulfuric acid. The regioselectivity of this electrophilic aromatic substitution reaction is highly dependent on the reaction temperature.

Logical Relationship of Isomer Formation:

At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered and more rapidly formed naphthalene-1-sulfonic acid. At higher temperatures, the reaction becomes reversible, leading to thermodynamic control and the formation of the more stable naphthalene-2-sulfonic acid.

Caption: Logical relationship between reaction temperature, control mechanism, and the resulting naphthalenesulfonic acid isomer.

Experimental Protocols

This protocol describes the synthesis of the kinetically favored alpha-isomer.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

o-Nitroethylbenzene (solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Dropping funnel

Procedure:

-

Prepare a solution of naphthalene in o-nitroethylbenzene in a molar ratio of 1:3 in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to maintain a temperature of 0-5°C.

-

Slowly add chlorosulfonic acid (1.1 molar equivalents relative to naphthalene) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour.

-

Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Isolate the solid naphthalene-1-sulfonic acid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from dilute hydrochloric acid.

This protocol describes the synthesis of the thermodynamically favored beta-isomer.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bar

-

Reaction flask with reflux condenser

Procedure:

-

Place molten naphthalene in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the naphthalene to 160°C using a heating mantle.

-

Carefully and slowly add concentrated sulfuric acid to the molten naphthalene with vigorous stirring. An excess of sulfuric acid is typically used.

-

Maintain the reaction temperature at 160-165°C for 2-3 hours to allow for the isomerization of any initially formed alpha-isomer to the more stable beta-isomer.

-

After the reaction is complete, cool the mixture and carefully dilute with water.

-

The naphthalene-2-sulfonic acid can be isolated by salting out with sodium chloride, followed by filtration. The sodium salt can then be converted back to the free acid if desired.

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the synthesis of naphthalenesulfonic acid isomers.

Quantitative Data and Physicochemical Properties

The two primary isomers of naphthalenesulfonic acid exhibit distinct physical and chemical properties. A summary of these properties is presented below for easy comparison.

| Property | Naphthalene-1-sulfonic acid (α-isomer) | Naphthalene-2-sulfonic acid (β-isomer) |

| CAS Number | 85-47-2[4] | 120-18-3[5] |

| Molecular Formula | C₁₀H₈O₃S[4] | C₁₀H₈O₃S[5] |

| Molar Mass | 208.23 g/mol [4] | 208.23 g/mol [5] |

| Melting Point | 90°C (dihydrate), 139-140°C (anhydrous)[6][7] | 124°C (monohydrate), 91°C (anhydrous)[8] |

| Solubility in Water | Freely soluble[6] | Freely soluble[3][8] |

| Solubility in Alcohol | Freely soluble[6] | Soluble[8] |

| pKa | ~0.17[6][9] | ~0.27[10] |

| Appearance | Prismatic white crystals[6][7] | White to slightly brown leaf-like crystals[8] |

Spectroscopic Data Summary:

| Spectroscopy | Naphthalene-1-sulfonic acid (α-isomer) | Naphthalene-2-sulfonic acid (β-isomer) |

| ¹H NMR (ppm) | Peaks typically observed around 8.8, 8.0, 7.9, and 7.5 ppm.[11] | Chemical shifts will differ due to the different substitution pattern. |

| ¹³C NMR (ppm) | Characteristic peaks for the sulfonated aromatic ring. | Distinct chemical shifts compared to the alpha-isomer. |

| IR (cm⁻¹) | Strong absorptions for S=O stretching (around 1200-1150 and 1050-1000 cm⁻¹) and O-H stretching (broad, around 3000 cm⁻¹). | Similar characteristic absorptions to the alpha-isomer, with minor shifts. |

| Mass Spectrometry | Molecular ion peak (M⁻) at m/z 207. | Molecular ion peak (M⁻) at m/z 207. |

Analytical Protocols

Accurate determination of the isomeric ratio and purity of naphthalenesulfonic acid products is crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) after derivatization are common analytical techniques.

HPLC Method for Isomer Separation

Principle: Reversed-phase HPLC can be used to separate the isomers based on their polarity differences.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

UV detector

Mobile Phase:

-

A mixture of methanol and water containing an ion-pairing agent such as tetrabutylammonium bromide (TBAB) and an electrolyte like sodium sulfate is often used. A typical mobile phase could be 40% methanol in water containing 4.5 mmol/L TBAB and 3.5 mL/L sodium sulfate solution.[12]

Procedure:

-

Prepare standard solutions of known concentrations of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid in the mobile phase.

-

Prepare the sample to be analyzed by dissolving a known amount in the mobile phase.

-

Set the flow rate to 1 mL/min and the UV detection wavelength to 280 nm.[12]

-

Inject the standard solutions to determine their retention times and to generate a calibration curve.

-

Inject the sample solution and identify the isomers based on their retention times.

-

Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

GC-MS Method for Isomer Analysis

Principle: Due to their low volatility, naphthalenesulfonic acids require derivatization to more volatile esters prior to GC-MS analysis.

Derivatization:

-

Esterification can be achieved using various reagents, such as diazomethane or by on-line derivatization in the GC injection port with reagents like tetrabutylammonium salts.[13][14]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Appropriate capillary column (e.g., DB-5ms)

Procedure:

-

Derivatize a known amount of the naphthalenesulfonic acid sample.

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the derivatized isomers.

-

The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

-

Quantification can be performed using an internal standard.

Conclusion

The discovery and development of naphthalenesulfonic acids represent a significant chapter in the history of industrial organic chemistry. From their origins in the analysis of coal tar to their current applications in a wide range of advanced materials and as pharmaceutical intermediates, these compounds continue to be of great importance. A thorough understanding of their synthesis, particularly the temperature-dependent formation of the α- and β-isomers, and the ability to accurately analyze the products, are essential for their effective utilization in scientific research and industrial processes. This guide has provided a detailed overview of these aspects to support the work of professionals in the field.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Naphthalene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Naphthalenesulfonic acid | C10H8O3S | CID 6812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. bdmaee.net [bdmaee.net]

- 8. chembk.com [chembk.com]

- 9. 1-Naphthalenesulfonic acid CAS#: 85-47-2 [m.chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. 1-Naphthalenesulfonic acid(85-47-2) 1H NMR [m.chemicalbook.com]

- 12. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 13. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

Biological Activity of Naphthalene-1,3,5-trisulfonic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid that, along with its isomers, has been utilized primarily as an intermediate in the synthesis of dyes and other chemical products. While the broader class of naphthalene derivatives has been extensively investigated for diverse biological activities, from antimicrobial to anticancer effects, specific data on the biological functions of this compound remains notably scarce in publicly accessible scientific literature.[1][2] This technical guide aims to provide a comprehensive overview of the currently available information regarding the biological activity of this compound, while also highlighting the significant knowledge gaps that exist.

General Biological Mentions

This compound has been mentioned in the context of biochemical research, particularly in studies involving enzyme kinetics and protein interactions.[3] There are general assertions that it may act as an enzyme inhibitor and can interact with biomolecules such as proteins and nucleic acids.[3] However, specific details regarding the enzymes it inhibits, the nature of these interactions, and the functional consequences of such binding are not well-documented in the available literature.

Lack of Specific Quantitative Data and Experimental Protocols

A thorough review of scientific databases reveals a significant absence of quantitative data, such as IC50 or Ki values, that would characterize the potency of this compound in any specific biological assay. Furthermore, detailed experimental protocols for assessing its biological activity, including cytotoxicity, anti-inflammatory, or antiviral assays, are not available for this specific isomer.

Biological Activities of Related Naphthalene Sulfonic Acid Derivatives

In contrast to the limited information on this compound, other naphthalene sulfonic acid isomers and derivatives have been the subject of more extensive biological investigation. It is crucial to note that the biological activity of such compounds is highly dependent on the specific arrangement of the sulfonate groups and other substituents on the naphthalene ring.[4][5][6] Therefore, the activities of the following related compounds cannot be directly extrapolated to this compound but are presented here for contextual understanding.

Antiviral Activity

Several naphthalenedisulfonic acid derivatives have been synthesized and evaluated for their anti-HIV activity.[7][8][9][10] These studies have identified compounds with the ability to inhibit HIV-1 reverse transcriptase, prevent virus-induced cytopathogenicity, and block the formation of syncytia.[7][9] For instance, certain bis(naphthalenedisulfonic acid) derivatives have shown potent and selective inhibition of HIV-1 and HIV-2.[8][11]

Anti-inflammatory Activity

Various naphthalene derivatives have been investigated for their anti-inflammatory properties.[12][13][14] These studies often involve assays to measure the inhibition of inflammatory mediators or enzymes such as cyclooxygenases. For example, some novel alpha-amino naphthalene derivatives have demonstrated potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs.[14]

Cytotoxicity

The cytotoxic effects of naphthalene and its metabolites have been studied in various cell lines.[15][16] For instance, naphthalene and its metabolites, 1-naphthol and 2-naphthol, have been shown to induce DNA damage in human lymphocytes.[15] Naphthalene diimide derivatives have also been investigated as G-quadruplex ligands with cell growth inhibitory activity in cancer cells.[17] However, specific cytotoxicity data for this compound is not available. The safety data sheet for the trisodium salt of the related Naphthalene-1,3,6-trisulfonic acid indicates it may cause skin and eye irritation, but detailed cytotoxicity studies are not cited.[18]

Conclusion

The current body of scientific literature provides very limited specific information on the biological activity of this compound. While there are general statements about its potential as an enzyme inhibitor and its ability to interact with biomolecules, there is a clear lack of in-depth studies, quantitative data, and detailed experimental protocols for this specific compound. The rich and diverse biological activities of other naphthalene sulfonic acid isomers and derivatives suggest that the substitution pattern on the naphthalene core is a critical determinant of biological function. To fully understand the therapeutic or toxicological potential of this compound, further dedicated research is required to elucidate its specific molecular targets, mechanisms of action, and dose-dependent biological effects. Without such data, it is not possible to construct detailed signaling pathway diagrams or provide specific experimental workflows as requested. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its biological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HIV replication by naphthalenemonosulfonic acid derivatives and a bis naphthalenedisulfonic acid compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-HIV-1 and HIV-2 activity of naphthalenedisulfonic acid derivatives. Inhibition of cytopathogenesis, giant cell formation, and reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An investigation of the formation of cytotoxic, genotoxic, protein-reactive and stable metabolites from naphthalene by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular adaptations impact the biological activity of naphthalene diimide G-quadruplex ligands in ALT-positive osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide on the Fluorescence Quantum Yield of Naphthalene-1,3,5-trisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthalene-1,3,5-trisulfonic Acid and its Fluorescence

This compound is an aromatic sulfonic acid featuring a naphthalene core with three sulfonate groups.[1] These substituents render the molecule highly soluble in aqueous solutions.[2] Naphthalene and its derivatives are known for their intrinsic fluorescence, a property that makes them valuable as fluorescent probes in various scientific applications, including analytical chemistry and biochemistry.[1] The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of a fluorophore.

While a specific quantum yield for this compound is not documented, the parent compound, naphthalene, has a fluorescence quantum yield of 0.16 ± 0.02 in water .[3] The introduction of sulfonate groups is expected to modulate this value. Generally, electron-withdrawing groups like sulfonates can influence the electronic structure of the naphthalene ring system, potentially affecting the transition probabilities and non-radiative decay pathways, thus altering the quantum yield.

Naphthalenesulfonic acid derivatives, such as anilinonaphthalene sulfonates (ANS), are widely used as environmentally sensitive fluorescent probes.[4][5] These molecules exhibit changes in their fluorescence properties, including quantum yield, upon binding to hydrophobic regions of macromolecules like proteins.[4][5] This characteristic makes them powerful tools for studying protein folding, conformational changes, and drug-protein interactions.[5][6][7]

Quantitative Data

As a specific quantum yield for this compound is not available, the following table provides the quantum yield of the parent compound, naphthalene, in an aqueous environment for reference.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Naphthalene | Water | 0.16 ± 0.02 | [3] |

Experimental Protocols for Fluorescence Quantum Yield Determination

The fluorescence quantum yield of a compound can be determined using either absolute or relative methods. The relative method, which involves comparison to a standard of known quantum yield, is more common and accessible.

Relative Method for Determining Fluorescence Quantum Yield

This protocol outlines the steps for measuring the fluorescence quantum yield of a sample (the "unknown") relative to a fluorescent standard.

Principle: The quantum yield of the unknown sample (Φ_x) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_st) with a known quantum yield, using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

High-purity solvent (e.g., deionized water).

-

This compound sample.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescence standard at a known concentration.

-

Prepare a stock solution of the this compound sample.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

-

Record the fluorescence emission spectrum of the solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots. The slope represents the term (I/A).

-

Calculate the quantum yield of the sample using the equation:

Φ_x = Φ_st * (slope_x / slope_st) * (n_x^2 / n_st^2)

-

Workflow Diagram:

Caption: Workflow for the relative determination of fluorescence quantum yield.

Application in Drug Development and Research

While the intrinsic quantum yield of this compound is a fundamental property, its real utility in drug development and research often lies in its application as a fluorescent probe. The principles governing the use of related compounds like ANS can be extended to this compound.

Probing Protein-Ligand Interactions

Naphthalenesulfonic acid derivatives can be used to study the binding of ligands (e.g., drug candidates) to proteins. The binding of a ligand may alter the protein's conformation, which in turn can affect the binding of the fluorescent probe. This change in the probe's fluorescence can be monitored to characterize the ligand binding event.

Logical Relationship Diagram:

References

- 1. Buy this compound | 6654-64-4 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Naphthalene-1,3,5-trisulfonic Acid from Naphthalene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of Naphthalene-1,3,5-trisulfonic acid, a key intermediate in the production of various dyestuffs and a valuable compound in diverse research applications.[1][2] The methodologies outlined below are based on established chemical synthesis routes, offering insights into reaction conditions, yields, and product purity.

Introduction

This compound (C₁₀H₈O₉S₃) is a highly water-soluble aromatic sulfonic acid.[1] Its synthesis from naphthalene is a multi-step process involving electrophilic aromatic substitution, specifically sulfonation. The controlled addition of sulfonic acid groups to the naphthalene ring is critical for achieving the desired isomer. The most common method involves the sulfonation of naphthalene using strong sulfonating agents like oleum (fuming sulfuric acid).[1] Temperature control is a crucial parameter in directing the regioselectivity of the sulfonation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported synthesis methods for this compound and related isomers.

| Parameter | Method 1: Direct Trisulfonation | Method 2: From 1,5-Disulfonated Naphthalene | Method 3: Alternative Trisulfonation |

| Starting Material | Naphthalene | 1,5-Disulfonated Naphthalene | Naphthalene |

| Sulfonating Agent | 100% H₂SO₄ and 65% Oleum | 65% Oleum | Sulfuric acid monohydrate and 65% Oleum |

| Reaction Temperature | 30-35°C (initial), then 50°C, 70°C, and 90°C | 90-95°C | 80-85°C, then 155°C |

| Reaction Time | 1 hour at 50°C, 1 hour at 70°C, 7 hours at 90°C | 4 hours | 1.5 hours at 150°C, then 1 hour at 155°C |

| Yield of this compound | ~68%[1][3] | >98% purity[4] | Not specified for 1,3,5-isomer |

| Byproducts | ~21% Naphthalene-1,3,6-trisulfonic acid, ~4-5% Naphthalene-1,3,7-trisulfonic acid[1][3] | Not specified | Naphthalene-1,3,6-trisulfonic acid is the main product |

| Reference | FIAT Final Report No. 1016[3] | CN101348450A[4] | CH634044A5[5] |

Experimental Protocols

Method 1: Direct Trisulfonation of Naphthalene

This protocol is adapted from the FIAT Final Report No. 1016 and describes a one-pot synthesis of this compound.[3]

Materials:

-

Naphthalene (128 g)

-

100% Sulfuric Acid (H₂SO₄) (225 g)

-

65% Oleum (410 g)

-

Reaction vessel with stirring and temperature control

Procedure:

-

To a suitable reaction vessel, initially introduce 225 g of 100% sulfuric acid.

-

While stirring, meter in 128 g of naphthalene over approximately 1 hour, maintaining the temperature between 30°C and 35°C.

-

Simultaneously, run in 410 g of 65% oleum.

-

After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 1 hour.

-

Increase the temperature to 70°C and hold for an additional hour.

-

Finally, raise the temperature to 90°C and continue the reaction for 7 hours, or until all solids have dissolved.

-

Upon completion, the reaction mixture contains this compound along with isomeric byproducts. Further purification may be required depending on the desired purity.

Method 2: Sulfonation of Naphthalene-1,5-disulfonic acid

This method, detailed in patent CN101348450A, utilizes Naphthalene-1,5-disulfonic acid as the starting material to achieve high purity this compound.[4]

Materials:

-

Naphthalene-1,5-disulfonic acid

-

Fuming sulfuric acid (Oleum)

-

Reaction vessel with stirring and temperature control

Procedure:

-

The sulfonation reaction is carried out by reacting Naphthalene-1,5-disulfonic acid with fuming sulfuric acid.

-

The reaction temperature is maintained between 90°C and 95°C.[4]

-

The molar ratio of Naphthalene-1,5-disulfonic acid to fuming sulfuric acid (calculated as 100% sulfuric acid) should be between 1:2 and 1:5.[4]

-

The reaction is typically held at this temperature for 4 hours.[4]

-

This method is reported to yield this compound with a purity of over 98%.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Direct synthesis of this compound.

Caption: High-purity synthesis from an intermediate.

References

- 1. Buy this compound | 6654-64-4 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. US4369143A - Process for the preparation of naphthalene-1,3,5-trisulphonic acid - Google Patents [patents.google.com]

- 4. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]

- 5. CH634044A5 - Process for preparing naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Naphthalene-1,3,5-trisulfonic Acid in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative that, like other functionalized naphthalene compounds, holds potential as a fluorescent probe in various biochemical and analytical applications.[1] Its high solubility in aqueous solutions, a characteristic conferred by the three sulfonate groups, makes it a candidate for use in biological assays.[1] While specific detailed protocols for this compound are not extensively documented in publicly available literature, its structural similarity to well-characterized naphthalene-based fluorescent probes, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), allows for the adaptation of established fluorescence spectroscopy protocols.[1]

These application notes provide an overview of the potential uses of this compound and detailed protocols based on methodologies for analogous compounds. The fluorescence of naphthalene derivatives is often sensitive to the polarity of their environment, making them valuable tools for studying protein conformation, ligand binding, and the formation of macromolecular complexes.[1]

Principle of Application

The fluorescence of many naphthalene derivatives is significantly enhanced in nonpolar environments, such as the hydrophobic pockets of proteins, compared to their fluorescence in polar aqueous solutions. This change in quantum yield, often accompanied by a blue shift in the emission maximum, is the basis for their use as probes for hydrophobic sites on proteins. The interaction of the naphthalene derivative with a protein can be monitored by changes in fluorescence intensity, providing insights into binding events and conformational changes.

Potential Applications

-

Probing Hydrophobic Sites on Proteins: Similar to ANS, this compound can potentially be used to identify and characterize hydrophobic regions on the surface of proteins.

-

Studying Protein Folding and Unfolding: Changes in the fluorescence of the probe can be used to monitor the exposure of hydrophobic residues during protein denaturation or folding processes.

-

Investigating Ligand and Drug Binding: By competing for binding sites or inducing conformational changes, the binding of ligands or drugs to a protein can alter the fluorescence of a bound naphthalene-based probe.

-

Metal Ion Detection: Certain naphthalene derivatives have been shown to act as fluorescent chemosensors for metal ions.[2]

Data Presentation

Table 1: Spectral Properties of a Representative Naphthalene-Based Fluorescent Probe (ANS) in Different Solvents

While specific data for this compound is limited, the following table for the related compound 8-anilinonaphthalene-1-sulfonic acid (ANS) illustrates the environment-sensitive nature of this class of probes.

| Solvent | Dielectric Constant | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Water | 80.1 | ~350 | ~515 | Low |

| Ethanol | 24.6 | ~350 | ~480 | Moderate |

| Dioxane | 2.2 | ~350 | ~465 | High |

Data is illustrative and based on the known properties of ANS.

Table 2: Example Data for Fluorescence Quenching Analysis

Fluorescence quenching experiments can be used to determine the binding affinity between a fluorescent probe and a quencher (e.g., a protein or a small molecule). The Stern-Volmer equation is often used to analyze this data.

| [Quencher] (μM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | 980 | 1.00 |

| 10 | 850 | 1.15 |

| 20 | 740 | 1.32 |

| 30 | 650 | 1.51 |

| 40 | 580 | 1.69 |

| 50 | 520 | 1.88 |

F0 is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity in the presence of the quencher.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.

Protocol 1: Characterization of Protein Hydrophobicity

Objective: To assess the presence of exposed hydrophobic sites on a protein of interest using a naphthalene-based fluorescent probe.

Materials:

-

This compound (or a suitable analog like ANS)

-

Protein of interest

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the naphthalene-based probe (e.g., 1 mM in buffer).

-

Prepare a series of protein solutions of varying concentrations in the buffer.

-

Set up the fluorometer:

-

Set the excitation wavelength (e.g., ~350 nm, to be optimized for the specific probe).

-

Set the emission scan range (e.g., 400-600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank the instrument with the buffer solution.

-

Measure the fluorescence spectrum of the probe solution in the absence of the protein.

-

Titrate the probe solution with increasing concentrations of the protein. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Analyze the data: Plot the fluorescence intensity at the emission maximum as a function of protein concentration. An increase in fluorescence intensity indicates the binding of the probe to hydrophobic sites on the protein.

Protocol 2: Competitive Ligand Binding Assay

Objective: To investigate the binding of a non-fluorescent ligand to a protein by observing its ability to displace a bound naphthalene-based fluorescent probe.

Materials:

-

This compound (or a suitable analog)

-

Protein of interest

-

Non-fluorescent ligand of interest

-

Buffer solution (e.g., 50 mM Phosphate buffer, pH 7.0)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Form the protein-probe complex: Prepare a solution containing the protein and the naphthalene-based probe at concentrations that result in a significant fluorescence signal (determined from Protocol 1).

-

Set up the fluorometer with the optimal excitation and emission wavelengths for the protein-probe complex.

-

Record the initial fluorescence intensity of the protein-probe complex (F0).

-

Titrate the complex with increasing concentrations of the non-fluorescent ligand. After each addition, mix and equilibrate before measuring the fluorescence intensity (F).

-

Analyze the data: Plot the fluorescence intensity (or F/F0) as a function of the ligand concentration. A decrease in fluorescence indicates that the ligand is displacing the probe from the protein's binding site. This data can be used to calculate the binding affinity of the ligand.

Mandatory Visualizations

Caption: General experimental workflow for fluorescence spectroscopy using a naphthalene-based probe.

Caption: Conceptual diagram of a naphthalene-based probe interacting with a protein.

References

Application of Naphthalene-1,3,5-trisulfonic Acid in Enzyme Kinetics: A Detailed Guide for Researchers

Introduction: Naphthalene-1,3,5-trisulfonic acid (NTS) is a polysulfonated aromatic compound that has found applications in various biochemical studies, notably as an inhibitor of certain classes of enzymes. Its highly charged and rigid structure allows it to interact with specific binding sites on proteins, often competing with endogenous substrates or allosterically modulating enzyme activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing NTS as a tool in enzyme kinetics studies, with a focus on its inhibitory effects on ATPases and sulfatases.

Application Notes

This compound has been identified as an inhibitor of enzymes such as ATPases and sulfatases.[1] Its mechanism of action often involves binding to the active site or allosteric sites, thereby impeding the catalytic function of the enzyme. The sulfonic acid groups on the naphthalene core are typically ionized at physiological pH, contributing to its high solubility in aqueous buffers and its ability to form strong electrostatic interactions with complementary residues in enzyme binding pockets.

Key Applications in Enzyme Kinetics:

-

Enzyme Inhibition Studies: NTS serves as a valuable tool for studying the structure and function of enzymes, particularly those with binding sites for phosphorylated or sulfated substrates. By inhibiting the enzyme, researchers can probe the role of specific catalytic residues and understand the enzyme's mechanism.

-

Competitive Inhibition Analysis: Due to its structural resemblance to endogenous polyanionic substrates, NTS can act as a competitive inhibitor. Kinetic analysis of this inhibition can provide insights into the substrate-binding site and the design of more potent and specific inhibitors.

-

Assay Development: NTS can be used as a reference inhibitor in the development and validation of high-throughput screening assays for identifying new enzyme inhibitors.

Quantitative Data Summary

As specific kinetic data for this compound is limited in publicly accessible literature, the following table provides a template for summarizing experimentally determined inhibition data. Researchers should populate this table with their own results.

| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Experimental Conditions (Buffer, pH, Temp.) | Reference |

| e.g., F1-ATPase | This compound | Data to be determined | Data to be determined | e.g., Competitive | e.g., 50 mM Tris-HCl, pH 7.5, 37°C | [Your Study] |

| e.g., Arylsulfatase | This compound | Data to be determined | Data to be determined | e.g., Non-competitive | e.g., 100 mM Acetate buffer, pH 5.0, 25°C | [Your Study] |

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays with this compound. These should be optimized for the specific enzyme under investigation.

Protocol 1: Determination of IC50 for ATPase Inhibition by NTS

Objective: To determine the concentration of this compound required to inhibit 50% of the ATPase activity.

Materials:

-

Purified ATPase enzyme

-

This compound (NTS) stock solution (e.g., 10 mM in assay buffer)

-

ATP solution (e.g., 100 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare NTS Dilutions: Perform serial dilutions of the NTS stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Enzyme Preparation: Dilute the purified ATPase in assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

-

Reaction Setup:

-

In a 96-well microplate, add a fixed volume of the diluted enzyme to each well.

-

Add an equal volume of the different NTS dilutions to the respective wells. Include a control well with assay buffer instead of NTS (representing 0% inhibition) and a blank well with assay buffer and no enzyme.

-

Pre-incubate the enzyme with NTS for 10-15 minutes at the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of ATP solution to each well. The final ATP concentration should be close to the Km of the enzyme, if known.

-

Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-